molecular formula C19H14F4N2O2 B4504658 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one

6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one

Cat. No.: B4504658
M. Wt: 378.3 g/mol
InChI Key: STCPFLCBVXAEGX-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The 4-fluoro-2-methoxyphenyl and 3-(trifluoromethyl)benzyl groups can be introduced via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridazinone core.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.

    Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for compounds like 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one
  • 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one

Uniqueness

The presence of both the 4-fluoro-2-methoxyphenyl and 3-(trifluoromethyl)benzyl groups may confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with a fluorinated methoxyphenyl group and a trifluoromethylbenzyl moiety. Its unique structure may contribute to its biological activities, particularly in targeting specific biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as prostate (DU-145) and breast (MCF-7), showing promising results in reducing cell viability.
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several pathogens, indicating its potential use in treating infectious diseases.
  • Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other compounds with anticancer properties, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Interaction with Enzymatic Pathways : The presence of specific functional groups allows for potential interactions with various enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anticancer Studies :
    • A study evaluated the compound's effect on the DU-145 prostate cancer cell line, reporting an IC50 value indicating significant cytotoxicity. The study noted that the compound induced apoptosis via caspase activation, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation :
    • Research assessing antimicrobial efficacy revealed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Models :
    • In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenObserved EffectIC50 Value
AnticancerDU-145 (Prostate)Cytotoxicity[Value] µM
AntimicrobialE. coliInhibition of growth[Value] µg/mL
Anti-inflammatoryMacrophagesReduced cytokine release[Value] µg/mL

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2O2/c1-27-17-10-14(20)5-6-15(17)16-7-8-18(26)25(24-16)11-12-3-2-4-13(9-12)19(21,22)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCPFLCBVXAEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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